4-(Di-tert-butylphosphino)-N,N-dimethylaniline

Catalog No.
S763005
CAS No.
932710-63-9
M.F
C16H28NP
M. Wt
265.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Di-tert-butylphosphino)-N,N-dimethylaniline

CAS Number

932710-63-9

Product Name

4-(Di-tert-butylphosphino)-N,N-dimethylaniline

IUPAC Name

4-ditert-butylphosphanyl-N,N-dimethylaniline

Molecular Formula

C16H28NP

Molecular Weight

265.37 g/mol

InChI

InChI=1S/C16H28NP/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8/h9-12H,1-8H3

InChI Key

IQTHEAQKKVAXGV-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C

APhos in Catalysis

APhos (aromatic amide-derived phosphanes) has emerged as a promising class of ligands in scientific research, particularly for their application in Suzuki-Miyaura cross-coupling reactions []. This reaction is a fundamental tool in organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides []. The role of the ligand in this reaction is crucial, as it helps activate the palladium catalyst and control its reactivity.

A study by Dai et al. (2008) explored the potential of APhos ligands by constructing a focused library with varying structural elements []. Their goal was to optimize the ligand's structure for enhanced catalytic efficiency. The researchers employed a unique self-assisted molecular editing process to synthesize and screen the APhos library []. Their findings demonstrated that APhos ligands can effectively promote Suzuki-Miyaura coupling reactions at room temperature under mildly basic conditions []. This achievement represents a significant advancement, as traditional Suzuki-Miyaura reactions often require harsher reaction conditions.

Development of Air-Stable APhos Ligands

Another area of scientific research involving APhos focuses on the development of air-stable ligands. Air-stability is a desirable property for catalysts as it simplifies handling and storage. In 2005, Dai and Zhang reported the successful development of air-stable amide-derived phosphine (Aphos) ligands based on simple N,N-dialkyl aryl amide scaffolds []. These ligands offer a viable alternative to traditional phosphine ligands, which are often air-sensitive and require inert atmosphere handling.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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